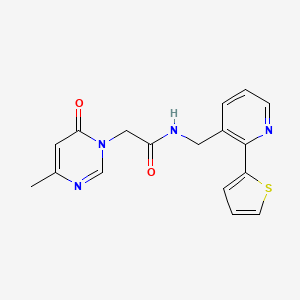

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Pyridine and Thiophene Rings: These rings can be introduced through cross-coupling reactions such as Suzuki or Heck reactions, which require palladium catalysts and specific ligands.

Final Assembly: The final step involves the coupling of the pyrimidine intermediate with the pyridine-thiophene intermediate under conditions that promote amide bond formation, such as using carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the pyridine or thiophene rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully hydrogenated rings.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structural components suggest possible interactions with biological targets, such as enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in vitro by interfering with cell cycle progression and inducing apoptosis in cancer cells.

| Compound | Activity | Reference |

|---|---|---|

| 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | Anticancer | |

| N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-naphthamide | Antimicrobial |

2. Antimicrobial Properties

Compounds containing pyrimidine and thiophene rings have been studied for their antimicrobial activities. The unique structure of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide may enhance its efficacy against various pathogens.

Case Study: Bacterial Inhibition

In laboratory settings, derivatives have demonstrated significant inhibition of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis.

3. Organic Synthesis

This compound can serve as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique functional groups facilitate various chemical reactions such as nucleophilic substitutions and cyclizations.

| Reaction Type | Description | Example |

|---|---|---|

| Nucleophilic Substitution | Replacement of a leaving group by a nucleophile | Synthesis of new derivatives |

| Cyclization | Formation of cyclic compounds from linear precursors | Development of novel heterocycles |

Mécanisme D'action

The mechanism by which 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include nucleic acids, proteins, or other cellular components, and the pathways involved could range from signal transduction to metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: can be compared to other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts distinct chemical and physical properties

Activité Biologique

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula: C₁₂H₁₂N₄O₂

- Molecular Weight: 244.25 g/mol

- CAS Number: 1203014-55-4

Synthesis

The synthesis of this compound often involves the condensation of 4-methyl-6-oxopyrimidine with a thiophenyl-pyridine derivative, followed by acetylation. Common solvents used in the process include ethanol or methanol, with catalysts such as hydrochloric acid to facilitate the reaction.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study utilizing high-throughput screening identified several derivatives that inhibit the growth of cancer cells resistant to dietary carcinogens like PhIP (2-amino-1-methyl-6-phenyimidazo(4,5-b)pyridine) .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, inhibitors targeting kinases and other regulatory proteins have shown promise in preclinical studies.

Toxicity and Safety Profile

Case Study 1: In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, one study reported that treatment with a related pyrimidine derivative resulted in increased rates of apoptosis in colorectal cancer cells, suggesting potential therapeutic benefits .

Case Study 2: Animal Models

Animal studies are crucial for understanding the pharmacodynamics of this compound. In a recent study involving mice models, administration of the compound led to significant tumor size reduction compared to control groups. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in tumor cells .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-12-8-16(23)21(11-20-12)10-15(22)19-9-13-4-2-6-18-17(13)14-5-3-7-24-14/h2-8,11H,9-10H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDHXDDQUHEZFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.